molecular formula C18H12N4O2 B5426379 2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid

2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid

Cat. No. B5426379
M. Wt: 316.3 g/mol
InChI Key: SEACOJWMAZIIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid, also known as IPICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPICA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. The inhibition of PARP by IPICA has been shown to have a range of effects on cellular processes, making it a promising tool for investigating various biological pathways.

Mechanism of Action

2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid acts as a potent inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of single-strand DNA breaks, and inhibition of PARP leads to the accumulation of these breaks, which can be lethal to cells. The inhibition of PARP by this compound has been shown to have a range of effects on cellular processes, including the induction of cell death and the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy. In neurons, this compound has been shown to protect against oxidative stress and inflammation, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid in scientific research is its potency as a PARP inhibitor. This compound has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid. One area of interest is the development of new synthetic methods for this compound that improve its yield and purity. Another area of interest is the investigation of this compound's effects on other biological pathways that are involved in DNA repair and cell survival. Finally, there is potential for the development of new therapeutic applications for this compound in the treatment of cancer and neurological disorders.

Synthesis Methods

2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 2-aminopyrimidine and 3-indolecarboxaldehyde. The resulting product can be purified using methods such as column chromatography or recrystallization. The purity and yield of the final product can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid has been used extensively in scientific research to investigate the role of PARP in various biological pathways. PARP is involved in DNA repair, and inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential applications in the treatment of neurological disorders.

properties

IUPAC Name

2-[2-(1H-indol-3-yl)pyrimidin-4-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-18(24)11-5-7-19-16(9-11)15-6-8-20-17(22-15)13-10-21-14-4-2-1-3-12(13)14/h1-10,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEACOJWMAZIIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CC(=N3)C4=NC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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